molecular formula C29H29N7 B2853085 N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-55-7

N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号: B2853085
CAS番号: 946288-55-7
分子量: 475.6
InChIキー: OZYMYRXWDAUESO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C29H29N7 and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article presents a comprehensive review of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H29N7
  • Molecular Weight : 475.6 g/mol
  • CAS Number : 946288-21-7

The compound primarily interacts with various biological targets, notably cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its mode of action involves binding to these enzymes, which modulates cholinergic signaling pathways. This interaction has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders where cholinergic dysfunction is prevalent.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, it showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 μM .

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. In a study comparing several pyrazole derivatives, this compound was found to have moderate inhibitory effects on COX-I and COX-II, with IC50 values indicating selectivity towards COX-II. This suggests potential use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Properties

The neuroprotective effects of this compound were evaluated in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. The inhibition of cholinesterase activity further supports its potential role in managing neurodegenerative diseases like Alzheimer's disease .

Case Studies

  • Anticancer Study : A study by Eren et al. reported that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis .
  • Neuroprotection : In research conducted by Hwang et al., the compound was shown to protect against amyloid-beta-induced toxicity in neuronal cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Comparative Analysis of Biological Activity

Activity TypeTarget Enzyme/PathwayIC50 Value (μM)Reference
AnticancerVarious cancer lines10 - 30
Anti-inflammatoryCOX-I/COX-II0.52 (COX-II)
NeuroprotectionAChE/BChE-

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C29H29N7
  • Molecular Weight : 475.6 g/mol
  • IUPAC Name : N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

Inhibition of C1s Protease

Recent studies have identified the compound as a selective inhibitor of C1s protease, which plays a crucial role in the classical complement pathway (CP). The inhibition of C1s can be beneficial in treating complement-mediated diseases. A study demonstrated that this compound effectively inhibits CP activation and binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM and an inhibition constant (Ki) of around 5.8 μM .

Table 1: Inhibition Data for C1s Protease

ParameterValue
Kd~9.8 μM
Ki~5.8 μM
Binding ModeCompetitive

Potential Antidepressant Activity

The compound's structural similarity to known antidepressants suggests potential activity in this area. The incorporation of a piperazine moiety is often associated with enhanced central nervous system activity, which could lead to antidepressant effects. Further research is needed to explore this potential through clinical trials.

Case Study 1: C1s Inhibition Effectiveness

In a controlled laboratory setting, the effectiveness of N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was assessed against various immune complexes. The study found that the compound significantly reduced CP activation and subsequent lysis of sensitized erythrocytes, showcasing its potential as a therapeutic agent in autoimmune diseases .

Case Study 2: Toxicological Profiling

A toxicological profiling study utilized this compound to evaluate liver toxicity through both in vivo and in vitro methods. The findings indicated that while structural alerts were present for hepatotoxicity, the compound did not trigger liver steatosis under the tested conditions. This highlights the importance of thorough metabolic profiling in assessing drug safety .

特性

IUPAC Name

N-(3,5-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7/c1-21-17-22(2)19-23(18-21)31-27-26-20-30-36(25-11-7-4-8-12-25)28(26)33-29(32-27)35-15-13-34(14-16-35)24-9-5-3-6-10-24/h3-12,17-20H,13-16H2,1-2H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYMYRXWDAUESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。